molecular formula C23H23NO B8247969 6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine

6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine

Cat. No.: B8247969
M. Wt: 329.4 g/mol
InChI Key: RLTYMXMRZGMDAQ-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine is an organic compound that belongs to the dibenzofuran family. Dibenzofurans are heterocyclic compounds with a fused structure consisting of two benzene rings and one furan ring. The presence of the tert-butyl and o-tolyl groups in this compound imparts unique chemical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dibenzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Carbazole derivatives: Similar in structure and used in similar applications, such as OLEDs.

    Dibenzo[b,d]thiophene derivatives: Also used in electronic materials and have comparable chemical properties.

Uniqueness

6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine is unique due to the presence of both tert-butyl and o-tolyl groups, which impart distinct steric and electronic properties. These features can enhance its stability, reactivity, and suitability for specific applications compared to other similar compounds .

Properties

IUPAC Name

6-tert-butyl-N-(2-methylphenyl)dibenzofuran-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c1-15-9-5-6-13-19(15)24-20-14-8-11-17-16-10-7-12-18(23(2,3)4)21(16)25-22(17)20/h5-14,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTYMXMRZGMDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC=CC3=C2OC4=C3C=CC=C4C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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